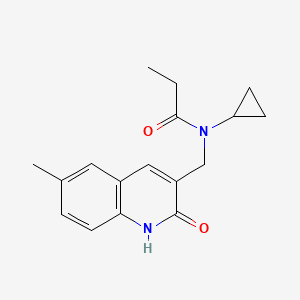
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the cyclopropyl and propionamide moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and substituted quinoline analogs with various functional groups .
科学的研究の応用
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its quinoline core.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
- N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
- 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid
Uniqueness
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, potentially affecting its interaction with biological targets .
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(20)19(14-5-6-14)10-13-9-12-8-11(2)4-7-15(12)18-17(13)21/h4,7-9,14H,3,5-6,10H2,1-2H3,(H,18,21) |
InChIキー |
JTBKYBMWCOOPAO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















